An In-depth Technical Guide to the Mechanism of Action of 5-Aminoimidazole-4-carboxamide (AICAR)
An In-depth Technical Guide to the Mechanism of Action of 5-Aminoimidazole-4-carboxamide (AICAR)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR), also known as acadesine, is a widely studied cell-permeable adenosine (B11128) analog that serves as a potent activator of AMP-activated protein kinase (AMPK). Upon cellular uptake, AICAR is phosphorylated to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), an AMP mimetic. ZMP allosterically activates AMPK, a crucial cellular energy sensor, thereby orchestrating a metabolic shift towards catabolic, energy-producing pathways while concurrently inhibiting anabolic, energy-consuming processes. This guide provides a comprehensive technical overview of the molecular mechanism of action of AICAR, detailing its effects on key signaling pathways, presenting quantitative data from pivotal studies, and outlining detailed experimental protocols for its investigation.
Core Mechanism of Action: AMPK Activation
The primary mechanism through which AICAR exerts its effects is the activation of AMP-activated protein kinase (AMPK). This process can be broken down into the following key steps:
-
Cellular Uptake: AICAR enters the cell via nucleoside transporters.[1]
-
Phosphorylation: Once inside the cell, adenosine kinase phosphorylates AICAR to its active form, 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[1][2]
-
AMPK Activation: ZMP, acting as an analog of adenosine monophosphate (AMP), binds to the γ-subunit of the AMPK heterotrimeric complex.[3] This binding induces a conformational change that allosterically activates the kinase and promotes the phosphorylation of threonine 172 on the catalytic α-subunit by upstream kinases, such as LKB1, leading to a significant increase in AMPK activity.[3]
The activation of AMPK by AICAR is a critical event that triggers a cascade of downstream signaling events, impacting a wide array of cellular processes.
Signaling Pathways Modulated by AICAR
The activation of AMPK by AICAR leads to the modulation of numerous downstream signaling pathways, primarily aimed at restoring cellular energy homeostasis.
AMPK-Dependent Signaling Pathways
Metabolic Regulation:
Activated AMPK phosphorylates and regulates the activity of several key metabolic enzymes:
-
Inhibition of Anabolic Pathways:
-
Fatty Acid Synthesis: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This leads to a decrease in malonyl-CoA levels.[4]
-
Cholesterol Synthesis: AMPK activation has been shown to inhibit cholesterol synthesis.[3]
-
Protein Synthesis: AICAR can inhibit protein synthesis through AMPK-dependent mechanisms.[3]
-
Gluconeogenesis: In the liver, AICAR-activated AMPK represses the transcription of key gluconeogenic enzymes such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[5]
-
-
Stimulation of Catabolic Pathways:
-
Glucose Uptake: In skeletal muscle, AICAR stimulates glucose uptake by promoting the translocation of GLUT4 glucose transporters to the plasma membrane.[6]
-
Fatty Acid Oxidation: The decrease in malonyl-CoA levels resulting from ACC inhibition relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), facilitating the transport of fatty acids into the mitochondria for β-oxidation.[4]
-
Glycolysis: AMPK can stimulate glycolysis to accelerate ATP production.
-
Gene Expression:
AICAR treatment has been shown to alter the expression of genes involved in mitochondrial biogenesis and metabolism. For instance, chronic AICAR treatment in old mice reversed age-related changes in the expression of genes associated with mitochondrial function and suppressed the expression of muscle atrophy-related genes Mafbx and Murf1.[7]
Diagram of AICAR-Mediated AMPK Activation and Downstream Metabolic Effects:
Caption: AICAR activates AMPK, leading to metabolic reprogramming.
AMPK-Independent Signaling Pathways
While the majority of AICAR's effects are mediated through AMPK, some studies have reported AMPK-independent actions:
-
Inhibition of PI3K/Akt Pathway: In certain cancer cell lines, AICAR has been shown to inhibit the PI3K/Akt signaling pathway, contributing to its anti-proliferative effects, independent of AMPK activation.
-
Inhibition of NF-κB Signaling: AICAR can inhibit the pro-inflammatory NF-κB signaling pathway. This effect may be partially independent of AMPK, as evidenced by reduced NF-κB DNA-binding activity in AICAR-treated cells.
-
T-cell Response: AICAR has been shown to inhibit T-cell activation and cytokine production in an AMPK-independent manner, potentially through the mTOR signaling pathway.[8][9]
Quantitative Data on AICAR's Effects
The following tables summarize quantitative data from various studies on the effects of AICAR on key cellular processes.
Table 1: Effect of AICAR on AMPK Activity
| Cell/Tissue Type | AICAR Concentration/Dose | Duration | Fold Increase in AMPK Activity | Reference |
| Rat Soleus Muscle | 2 mM | 60 min | ~2-fold (AMPK α2) | [2] |
| Rat White Quadriceps | 250 mg/kg (subcutaneous) | 46 min | ~1.8-fold | [1][10] |
| Human Endothelial Cells | Not specified | 30 min | 5-fold | [2] |
Table 2: Effect of AICAR on Glucose and Fatty Acid Metabolism
| Cell/Tissue Type | AICAR Concentration/Dose | Parameter Measured | Fold Change | Reference |
| Rat Soleus Muscle | 2 mM | Fatty Acid Oxidation | +33-36% | [2] |
| Rat Soleus Muscle | 2 mM | Glucose Oxidation | +105-170% | [2] |
| Rat White Muscle | 250 mg/kg (subcutaneous) | Fatty Acid Uptake | 2.4-fold increase | [1][10] |
| Rat White Muscle | 250 mg/kg (subcutaneous) | Glucose Uptake | 4.9-fold increase | [1][10] |
| Young Men | 10 mg/kg/h | 2-Deoxyglucose Uptake | 2.9-fold increase | [11] |
| Older Men | 10 mg/kg/h | 2-Deoxyglucose Uptake | 1.8-fold increase | [11] |
| Men with Type 2 Diabetes | 10 mg/kg/h | 2-Deoxyglucose Uptake | 1.6-fold increase | [11] |
Table 3: Effect of AICAR on Gene Expression
| Cell/Tissue Type | AICAR Treatment | Gene | Fold Change | Reference |
| White Adipocytes | 15 h | AMPK α2 | ~4.8-fold increase | [12] |
| White Adipocytes | 15 h | PGC-1α | ~3.0-fold increase | [12] |
| White Adipocytes | 15 h | CPT-1b | ~3.9-fold increase | [12] |
| Old Mouse Muscle | Chronic | Mafbx | Reduced | [7] |
| Old Mouse Muscle | Chronic | Murf1 | Reduced | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of action of AICAR.
AMPK Activation Assay by Western Blot
This protocol is used to determine the activation state of AMPK by measuring the phosphorylation of its α-subunit at Threonine 172.
Workflow Diagram:
References
- 1. AMP-activated protein kinase activation by AICAR increases both muscle fatty acid and glucose uptake in white muscle of insulin-resistant rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMP kinase activation with AICAR simultaneously increases fatty acid and glucose oxidation in resting rat soleus muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 6. The AMP-activated protein kinase activator AICAR does not induce GLUT4 translocation to transverse tubules but stimulates glucose uptake and p38 mitogen-activated protein kinases alpha and beta in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic treatment of old mice with AICAR reverses age‐related changes in exercise performance and skeletal muscle gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMPK-dependent and independent effects of AICAR and compound C on T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Blunting of AICAR-induced human skeletal muscle glucose uptake in type 2 diabetes is dependent on age rather than diabetic status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prolonged AICAR-induced AMP-kinase activation promotes energy dissipation in white adipocytes: novel mechanisms integrating HSL and ATGL - PMC [pmc.ncbi.nlm.nih.gov]
